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molecular formula C19H13N5O4 B173096 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 152814-89-6

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B173096
M. Wt: 375.3 g/mol
InChI Key: YLHRMVRLIOIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264437

Procedure details

1-(3-Nitrophenyl)-3-(4-pyridylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (450 mg, 1.20 mmoles), prepared, e.g., in Example 5, was suspended in methanol (5 ml) and to this suspension, 5 ml of a 5% HCl/methanol solution was added. The suspension was stirred for 45 minutes during which a clear solution was formed. The solvent was removed and the residue was triturated with ethyl ether. A white precipitate was formed and isolated by filtration yielding 439 mg (1.06 mmole, 89% yield) of 1-(3-nitrophenyl)-3-(4-pyridylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride (mp 265°-270° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[N:12]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)[C:11]2=[O:28])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[ClH:29].CO>CO>[ClH:29].[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[N:12]([CH2:21][C:22]3[CH:23]=[CH:24][N:25]=[CH:26][CH:27]=3)[C:11]2=[O:28])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=C1N=CC=C2)=O)CC2=CC=NC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 45 minutes during which a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl ether
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=C1N=CC=C2)=O)CC2=CC=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.06 mmol
AMOUNT: MASS 439 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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